molecular formula C8H13Cl2NO B2796353 2-(2-Chloroethyl)piperidine-1-carbonyl chloride CAS No. 2551116-74-4

2-(2-Chloroethyl)piperidine-1-carbonyl chloride

Cat. No.: B2796353
CAS No.: 2551116-74-4
M. Wt: 210.1
InChI Key: FEHLEBDGCLPQMV-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)piperidine-1-carbonyl chloride is a chemical compound with the molecular formula C8H13ClNO. It is a derivative of piperidine, featuring a chloroethyl group attached to the second carbon of the piperidine ring and a carbonyl chloride group at the first position. This compound is known for its reactivity and is used in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Chloroethylation of Piperidine: The compound can be synthesized by reacting piperidine with 2-chloroethanol under acidic conditions. The reaction typically involves heating the mixture to facilitate the formation of the chloroethyl group.

  • Carbonylation: The piperidine derivative can then undergo carbonylation to introduce the carbonyl chloride group. This step often requires the use of phosgene (COCl2) in an inert solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and ensure the safety of the operators due to the hazardous nature of the reagents involved.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as alcohols or ketones.

  • Reduction: Reduction reactions can convert the carbonyl chloride group to a carboxylic acid or alcohol.

  • Substitution: Substitution reactions can replace the chlorine atom in the chloroethyl group with other functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Alcohols, ketones, and carboxylic acids.

  • Reduction Products: Alcohols and carboxylic acids.

  • Substitution Products: A variety of functionalized derivatives based on the nucleophile used.

Scientific Research Applications

2-(2-Chloroethyl)piperidine-1-carbonyl chloride is utilized in several scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor ligands.

  • Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(2-Chloroethyl)piperidine-1-carbonyl chloride exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 1-(2-Chloroethyl)piperidine: Similar structure but with the chloroethyl group at a different position on the piperidine ring.

  • 4-(2-Chloroethyl)piperidine-1-carbonyl chloride: Similar to the compound but with the chloroethyl group at the fourth position.

Uniqueness: 2-(2-Chloroethyl)piperidine-1-carbonyl chloride is unique due to its specific positioning of the chloroethyl and carbonyl chloride groups, which influences its reactivity and potential applications. This positioning allows for distinct chemical behavior compared to its analogs.

Biological Activity

2-(2-Chloroethyl)piperidine-1-carbonyl chloride, also known as a derivative of piperidine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the chemical formula C₉H₁₃Cl₂N and a molecular weight of 188.12 g/mol. Its structure includes a piperidine ring substituted with a chloroethyl group and a carbonyl chloride functional group, which contributes to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine with chloroacetyl chloride under controlled conditions. This method allows for the introduction of the chloroethyl group, which enhances the electrophilic nature of the carbonyl group.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with proteins or nucleic acids, potentially altering their function.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, studies have shown that derivatives of piperidine can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression, particularly through G2/M phase arrest.

Table 1: Summary of Biological Activities

Activity TypeEffectCell Lines Tested
AnticancerInhibition of cell proliferationMDA-MB-231, A549
Apoptosis InductionActivation of intrinsic pathwayVarious cancer cell lines
Nucleophilic ReactivityCovalent modification of biomoleculesProteins and nucleic acids

Case Studies

  • Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of piperidine derivatives, including this compound. The results demonstrated an IC₅₀ value indicating effective inhibition against several cancer cell types, suggesting potential for development as an anticancer agent .
  • Mechanistic Insights : Another research highlighted that compounds similar to this compound can promote programmed cell death by disrupting mitochondrial functions and activating caspases in tumor cells . This underscores the compound's potential in therapeutic applications targeting apoptosis pathways.

Therapeutic Applications

Given its biological activity, this compound is being investigated for several therapeutic applications:

  • Anticancer Drug Development : Its ability to induce apoptosis in cancer cells positions it as a candidate for further drug development.
  • Modification of Biomolecules : The compound's electrophilic nature allows it to be used in biochemical studies for modifying proteins and nucleic acids, aiding in understanding biological pathways.

Properties

IUPAC Name

2-(2-chloroethyl)piperidine-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Cl2NO/c9-5-4-7-3-1-2-6-11(7)8(10)12/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHLEBDGCLPQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCCl)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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